molecular formula C10H10BrF2N B15225974 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine

1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine

Cat. No.: B15225974
M. Wt: 262.09 g/mol
InChI Key: LUABIUALKGUCFG-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine is an organic compound characterized by a cyclobutane ring substituted with a bromophenyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromobenzylamine with difluorocyclobutanone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidized derivatives with different functional groups.

    Reduction Products: Reduced forms of the compound with altered functional groups.

Scientific Research Applications

1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
  • (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one

Comparison: 1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine is unique due to its cyclobutane ring and the presence of both bromine and fluorine atoms. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, which are not observed in similar compounds. The presence of fluorine atoms, in particular, can enhance the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .

Conclusion

This compound is a compound of significant interest due to its unique structural features and diverse applications in scientific research

Properties

Molecular Formula

C10H10BrF2N

Molecular Weight

262.09 g/mol

IUPAC Name

1-(4-bromophenyl)-3,3-difluorocyclobutan-1-amine

InChI

InChI=1S/C10H10BrF2N/c11-8-3-1-7(2-4-8)9(14)5-10(12,13)6-9/h1-4H,5-6,14H2

InChI Key

LUABIUALKGUCFG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)(C2=CC=C(C=C2)Br)N

Origin of Product

United States

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